![molecular formula C11H6Cl2F3NO2S2 B13573113 2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide](/img/structure/B13573113.png)
2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a thiophene ring substituted with chlorine atoms at positions 2 and 5, a sulfonamide group at position 3, and a phenyl ring substituted with a trifluoromethyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Chlorination: The thiophene ring is then chlorinated at positions 2 and 5 using reagents such as sulfuryl chloride or chlorine gas in the presence of a catalyst.
Sulfonamide formation: The chlorinated thiophene is reacted with a sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like pyridine to form the sulfonamide group at position 3.
Substitution with trifluoromethylphenyl group: The final step involves the substitution of the sulfonamide group with a 4-(trifluoromethyl)phenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with various substituents.
Applications De Recherche Scientifique
2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide moiety, which is known to inhibit bacterial growth.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.
Biological Studies: It is used in studies to understand the interactions of sulfonamides with biological targets, such as enzymes and receptors.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria. This results in the bacteriostatic effect of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-dichloro-N-phenylthiophene-3-sulfonamide: Lacks the trifluoromethyl group, which may affect its electronic properties and biological activity.
2,5-dichloro-N-[4-(methyl)phenyl]thiophene-3-sulfonamide: Contains a methyl group instead of a trifluoromethyl group, leading to different steric and electronic effects.
2,5-dichloro-N-[4-(fluoro)phenyl]thiophene-3-sulfonamide: Contains a fluoro group, which may influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C11H6Cl2F3NO2S2 |
|---|---|
Poids moléculaire |
376.2 g/mol |
Nom IUPAC |
2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide |
InChI |
InChI=1S/C11H6Cl2F3NO2S2/c12-9-5-8(10(13)20-9)21(18,19)17-7-3-1-6(2-4-7)11(14,15)16/h1-5,17H |
Clé InChI |
KQHWINBJNATBNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=C(SC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


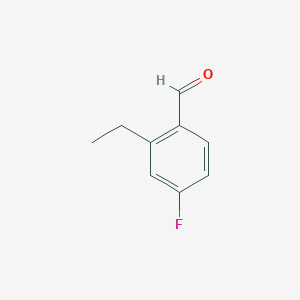
![N-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-2-phenylacetamide](/img/structure/B13573039.png)

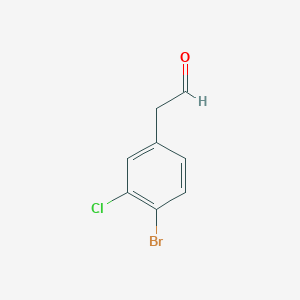
![3-Azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B13573062.png)
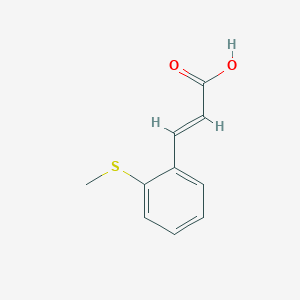
![Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide](/img/structure/B13573068.png)

![3-[4-Chloro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13573074.png)
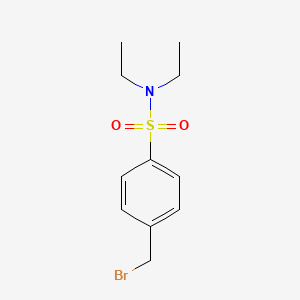
![{[2-(5-chloro-1-methyl-1H-indole-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]methyl}dimethylamine](/img/structure/B13573084.png)

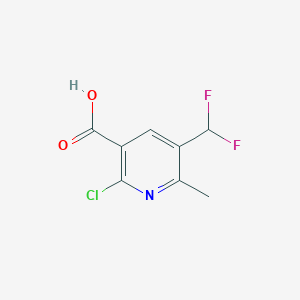
![2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride](/img/structure/B13573121.png)
